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Compound of Interest

Compound Name: 1,3,5-Tripropyl-1,3,5-triazinane

Cat. No.: B076167

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazinane scaffold is a cornerstone in medicinal chemistry, offering a versatile
platform for the development of novel therapeutic agents. This guide provides a comparative
analysis of the anticancer properties of several classes of 1,3,5-triazinane analogs, with a focus
on their performance against various cancer cell lines. While extensive research has been
conducted on various derivatives, data on the biological activity of 1,3,5-Tripropyl-1,3,5-
triazinane remains limited, highlighting an area for future investigation. This document
summarizes key experimental data, details relevant methodologies, and visualizes the primary
signaling pathway implicated in the action of these compounds.

Comparative Anticancer Activity

The anticancer efficacy of different 1,3,5-triazinane analogs has been evaluated against a
range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for
this comparison, with lower values indicating greater potency. The following table summarizes
the IC50 values for representative compounds from three distinct classes of 1,3,5-triazinane

analogs.
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Compound Representat Cancer Cell Reference
) ) IC50 (pM) IC50 (pM)
Class ive Analog Line Compound
_ MDA-MB-231
Imamine-
o Derivative 4ft  (Breast 6.25 Imatinib 35.50
1,3,5-triazine
Cancer)

Morpholine- SW620
functionalized  Derivative 112 (Colorectal 5.85[1] 5-Fluorouracil ~ >100[1]
1,3,5-triazine Cancer)
Biguanide- HCT116

) o ] ] Comparable[
derived 1,3,5- Derivative 2c3  (Colorectal 20-27[2][3][4]  Cisplatin B
triazine Cancer)
Biguanide- SW620

] o ) ] Comparable[
derived 1,3,5- Derivative 3c3  (Colorectal 20-27[2][3][4]  Cisplatin B
triazine Cancer)

IN2-allyl-6-chloro-N2-methyl-N#-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino)

phenyl)-1,3,5-triazine-2,4-diamine 2Structure as detailed in the referenced publication 3o-

hydroxyphenyl substituted biguanide-derived 1,3,5-triazines

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for the synthesis of the compared 1,3,5-triazinane analogs and the MTT

assay used to determine their cytotoxic activity.

Synthesis of Imamine-1,3,5-triazine Derivatives

The synthesis of imamine-1,3,5-triazine derivatives is achieved through a molecular

hybridization strategy coupled with a nucleophilic substitution reaction. The general procedure

involves:

» Starting Materials: Commercially available reagents and solvents are used without further

purification.
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Reaction Monitoring: Thin-layer chromatography (TLC) on silica gel plates is used to monitor
the progress of the reactions.

Purification: Column chromatography on silica gel is employed for the purification of the final
compounds.

Structural Characterization: The structures of the synthesized compounds are confirmed
using *H NMR, 3C NMR, IR, and high-resolution mass spectrometry (HR-MS). Single-crystal
X-ray diffraction can be used for definitive structural elucidation.

A specific protocol for a representative compound (4f) involves the reaction of a substituted

aniline with a dichlorotriazine intermediate in the presence of a base, followed by substitution

with an appropriate amine.

Synthesis of Morpholine-functionalized 1,3,5-Triazine
Derivatives

These derivatives are synthesized using green chemistry principles, employing microwave-

assisted and ultrasound-assisted methods.[1] A typical synthesis involves:

Key Intermediate: The synthesis starts with the preparation of 4-chloro-N-(2-chlorophenyl)-6-
(morpholin-4-yl)-1,3,5-triazin-2-amine.

Microwave-assisted Synthesis: The key intermediate is reacted with a primary or secondary
amine in the presence of sodium carbonate and a phase-transfer catalyst like
tetrabutylammonium bromide (TBAB) in a solvent such as DMF under microwave irradiation
(e.g., 50 W at 150 °C for 2.5 minutes).[1]

Ultrasound-assisted Synthesis: As a more sustainable alternative, the reaction can be
carried out in an aqueous medium with the aid of sonication.

Purification and Characterization: The final products are purified and characterized using
standard analytical techniques including NMR and mass spectrometry.[1]

Synthesis of Biguanide-derived 1,3,5-Triazine
Derivatives
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The synthesis of these analogs is based on the condensation of a biguanide with an ester.[2]

Biguanide Preparation: Metformin hydrochloride can be used directly, while other biguanides
like phenylbiguanide hydrochloride can be prepared from the corresponding aniline and
dicyandiamide.[2]

Condensation Reaction: The biguanide hydrochloride is reacted with an appropriate ester
(e.g., methyl salicylate for derivative 2c) in the presence of a base such as sodium
methoxide in a suitable solvent like methanol. The reaction mixture is typically refluxed for
several hours.

Workup and Purification: After the reaction is complete, the solvent is evaporated, and the
residue is worked up, often involving neutralization and extraction. The crude product is then
purified by recrystallization or column chromatography.

Characterization: The structure and purity of the final compounds are confirmed by
spectroscopic methods (NMR, IR) and mass spectrometry.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay for assessing cell metabolic activity and, by extension, cell viability.

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and
allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test
compounds (and a vehicle control) and incubated for a specified period (e.g., 72 hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium
containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent
(e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting colored solution is measured
using a microplate reader at a wavelength of approximately 570 nm.
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» Data Analysis: The percentage of cell viability is calculated relative to the untreated control
cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway and Mechanism of Action

Many of the anticancer 1,3,5-triazinane analogs exert their effects by targeting the
Phosphoinositide 3-kinase (PI13K)/Akt/mammalian target of rapamycin (mTOR) signaling
pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and
metabolism and is often dysregulated in cancer.

/ Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", style=filled,
fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", style=filled,
fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", style=filled,
fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", style=filled,
fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", style=filled,
fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
MTORC2 [label="mTORC2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; TSC
[label="TSC1/TSC2", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Rheb
[label="Rheb-GTP", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; mTORC1
[label="mTORC1", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; S6K1 [label="S6K1",
fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; elF4EBP1 [label="4E-BP1",
fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; CellGrowth [label="Cell Growth
&\nProliferation”, shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
Apoptosis [label="Inhibition of\nApoptosis”, shape=ellipse, fillcolor="#4285F4", style=filled,
fontcolor="#FFFFFF"]; Triazinanes [label="1,3,5-Triazinane\nAnalogs", shape=box,
style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

/ Edges RTK -> PI3K [label="Activates", color="#34A853"]; PI3K -> PIP3
[label="Phosphorylates\n(PIP2 to PIP3)", color="#34A853"]; PIP3 -> PDK1 [label="Recruits",
color="#34A853"]; PIP3 -> Akt [label="Recruits", color="#34A853"]; PDK1 -> Akt
[label="Phosphorylates\n(activates)”, color="#34A853"]; mTORC2 -> Akt
[label="Phosphorylates\n(fully activates)", color="#34A853"]; Akt -> TSC [label="Inhibits",
color="#EA4335", arrowhead=tee]; TSC -> Rheb [label="Inhibits", color="#EA4335",
arrowhead=tee]; Rheb -> mTORC1 [label="Activates", color="#34A853"]; mTORC1 -> S6K1
[label="Activates", color="#34A853"]; mMTORCL1 -> elF4EBP1 [label="Inhibits",
color="#EA4335", arrowhead=tee]; S6K1 -> CellGrowth [color="#34A853"]; elF4EBP1 ->
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CellGrowth [label="Inhibits", color="#EA4335", arrowhead=tee, style=dashed]; Akt -> Apoptosis
[label="Promotes", color="#34A853"];

Il Inhibition by Triazinanes Triazinanes -> PI3K [label="Inhibit", color="#EA4335",
arrowhead=tee, style=dashed]; } PISBK/Akt/mTOR signaling pathway and its inhibition by 1,3,5-
triazinane analogs.

Workflow for Synthesis and Evaluation

The general workflow for the synthesis and evaluation of novel 1,3,5-triazinane analogs as
potential anticancer agents is a multi-step process that begins with rational drug design and
culminates in preclinical evaluation.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Rational Drug Design
(e.g., Molecular Hybridization)

Synthesis and (Characterization

Chemical Synthesis
(e.g., Microwave, Sonication)

Purification
(e.g., Column Chromatography)

Structural Characterization
(NMR, MS, X-ray)

Biological [Evaluation

In Vitro Cytotoxicity
(MTT Assay)

Mechanism of Action Studies
(e.g., Western Blot for PI3K pathway)

In Vivo Efficacy
(Xenograft Models)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b076167?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion and Future Directions

The 1,3,5-triazinane scaffold has proven to be a highly fruitful starting point for the development
of potent anticancer agents. Analogs incorporating imamine, morpholine, and biguanide
moieties have demonstrated significant cytotoxic activity against various cancer cell lines, often
through the inhibition of the critical PI3K/Akt/mTOR signaling pathway. The experimental data
presented in this guide underscore the potential of these compounds in cancer therapy.

While a wealth of data exists for many derivatives, 1,3,5-Tripropyl-1,3,5-triazinane remains an
understudied member of this important class of molecules. There is a clear need for future
research to synthesize and evaluate the biological activity of this compound and its close
analogs. Such studies would not only provide valuable data for a more complete comparative
analysis but could also lead to the discovery of novel and effective anticancer drug candidates.
The detailed protocols and workflows provided herein offer a solid foundation for initiating such
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b076167?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

